Thieno[3,2-D]pyrimidine-4-carboxylic acid
Overview
Description
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1029144-49-7 . It is widely represented in the literature, mainly due to its structural relationship with purine bases such as adenine and guanine . It has a molecular weight of 180.19 .
Synthesis Analysis
An effective method for synthesizing novel substituted thieno[2,3-D]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines . Another method uses 4-chlorothieno[2,3-D]pyrimidines as starting compounds for the synthesis of thieno[2,3-D]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .Molecular Structure Analysis
The molecular structure of Thieno[3,2-D]pyrimidine-4-carboxylic acid is related to purine bases and is easily synthesized . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis
Thieno[3,2-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of pyridyl amides of thieno[2,3-D]pyrimidine-4-carboxylic acid .Physical And Chemical Properties Analysis
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.19 .Scientific Research Applications
1. Synthetic Method Development
Thieno[3,2-d]pyrimidine derivatives have been synthesized using various methods. A high-yield, solvent-free method for synthesizing 2-R(3),R(4)-amino-5-R(1)-6-R(2)-thieno[2,3-d]pyrimidin-4(3H)-ones and similar derivatives has been developed, demonstrating the chemical versatility and potential for efficient synthesis of these compounds (Pokhodylo et al., 2015). Another approach involves the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide, illustrating the adaptability of thieno[3,2-d]pyrimidines in organic synthesis (Song, 2007).
2. Biological Activity Exploration
Thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities. They have been identified as potent inhibitors of VEGF receptor-2 kinase, a key component in the signaling pathway responsible for the sprouting and maturation of new blood vessels from tumors, suggesting their potential as anti-cancer agents (Song, 2007). Moreover, some derivatives have been investigated as selective and potent ligands for the 5-HT3 receptor, indicating therapeutic applications in the treatment of psychosis, memory impairment, and drug abuse (Song, 2007).
3. Anticancer Potential
Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant activity against liver, breast, and cervix carcinoma cell lines, highlighting their potential as anticancer agents (Snégaroff et al., 2009). Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, as inhibitors of human protein kinase CK2, show promise in cancer treatment, with some compounds exhibiting potent inhibitory effects (Golub et al., 2011).
4. Antimicrobial Activity
Novel thieno[2,3-d]pyrimidine-4-carboxylic acids and their amides have shown antimicrobial activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin (Vlasova et al., 2019). Additionally, some new thienopyrimidine derivatives have demonstrated remarkable activity against fungi, bacteria, and inflammation, underscoring their potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Safety And Hazards
The safety information for Thieno[3,2-D]pyrimidine-4-carboxylic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives have shown promising results in various fields, especially in the development of new EZH2 inhibitors . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they are expected to attract more attention from researchers in the future .
properties
IUPAC Name |
thieno[3,2-d]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGKUGRDUXGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725540 | |
Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-D]pyrimidine-4-carboxylic acid | |
CAS RN |
1029144-49-7 | |
Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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